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Compound of Interest

3-Formyl-1-(phenylsulphonyl)-1H-
Compound Name:
indole

Cat. No. 82982749

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data and a plausible
synthetic route for the compound 1-(phenylsulfonyl)indole-3-carbaldehyde, a molecule of
interest in medicinal chemistry and organic synthesis. The information is structured to be a
practical resource for laboratory work and further research.

Compound Identity and Physical Properties
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Parameter Value Reference

1-(Phenylsulfonyl)indole-3-
Compound Name

carbaldehyde
CAS Number 80360-20-9 [1]
Molecular Formula C15H11NOsS [11[2]
Molecular Weight 285.32 g/mol [1112]
Melting Point 157-161 °C [1]
Exact Mass 285.04600 [1]
Density 1.31 g/cm3 [1]
Flash Point 264.4 °C [1]

Spectroscopic Data

Disclaimer: Experimental spectroscopic data for 1-(phenylsulfonyl)indole-3-carbaldehyde is not
readily available in the searched literature. The following data is for the closely related
analogue, 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, and should be considered as
an estimation. The presence of the iodo-substituent will influence the chemical shifts and
absorption frequencies.

The following NMR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.
[3]

Table 2.1: *H NMR Data (400 MHz, DMSO-de)
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Chemical Shift (6, ppm) Multiplicity Assignment (Tentative)
10.04 S -CHO

8.89 S H-2

8.42 s H-4

8.11 d (J=7.5 Hz) Phenyl H (ortho)
7.86-7.71 m Phenyl H (meta, para)
7.65 t (J=7.3 H2) Phenyl H (para)

Table 2.2: 13C NMR Data (101 MHz, CDCls)

Chemical Shift (6, ppm)

Assignment (Tentative)

185.0 C=0 (Aldehyde)
137.2 Quaternary C
136.4 Quaternary C
135.2 Phenyl C-H
135.1 Quaternary C
134.6 Phenyl C-H
131.6 Indole C-H
129.9 Phenyl C-H
128.4 Indole C-H
127.2 Phenyl C-H
121.5 Indole C-H
1151 Quaternary C
89.8 C-l

The following IR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[3]
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Table 2.3: Key IR Absorptions

Wavenumber (cm~?) Intensity Assignment (Tentative)
2955, 2921 Medium C-H stretch (aromatic)
1683 Strong C=0 stretch (aldehyde)
1541, 1473 Medium C=C stretch (aromatic)

S=0 stretch (asymmetric,
1360-1380 (est.) Strong

sulfonyl)

S=0 stretch (symmetric,
1170-1190 (est.) Strong

sulfonyl)
1232, 1129 Medium C-N stretch
731, 684 Strong C-H bend (aromatic)

While an experimental mass spectrum for the title compound was not found, the expected
molecular ion peaks for different ionization techniques are listed below based on its exact
mass.[1]

Table 2.4: Expected Mass Spectrometry Peaks

lonization Mode Expected m/z Species
ESI+ 286.0532 [M+H]*
ESI+ 308.0351 [M+Na]*

Experimental Protocols

A plausible and efficient method for the synthesis of 1-(phenylsulfonyl)indole-3-carbaldehyde is
the N-sulfonylation of commercially available indole-3-carbaldehyde. This method avoids the
regioselectivity issues associated with the formylation of 1-(phenylsulfonyl)indole.

Reaction Scheme:
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Materials:

Indole-3-carbaldehyde

o Benzenesulfonyl chloride

e Sodium hydride (NaH) or Potassium carbonate (K2CO3)

e Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

o Ethyl acetate

e Brine solution

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

» To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at O °C under an inert
atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

e Stir the resulting mixture at 0 °C for 30 minutes.

e Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the
reaction mixture at 0 °C.

 Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the
progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by the slow addition of water at 0 °C.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

e Wash the combined organic layers with water and then with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-
(phenylsulfonyl)indole-3-carbaldehyde.

 NMR Spectroscopy: *H and 3C NMR spectra can be recorded on a 400 MHz or 500 MHz
spectrometer. Samples should be dissolved in deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-ds). Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard.

e IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR)
spectrometer. Samples can be prepared as a KBr pellet or analyzed as a thin film on a salt
plate (NaCl or KBr).

e Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an
electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Workflow Visualization

The following diagram illustrates the proposed synthetic workflow for 1-(phenylsulfonyl)indole-
3-carbaldehyde.

Indole-3-carbaldehyde

Benzenesulfonyl Chloride N-Sulfonylation Reaction Workup and Purification
a 5 . Extraction with 1-(Phenylsulfonyl)indole-
I Reaction Mixture Quench with WaterH Ethyl Acetate HCOlumn Chromatography 3-carbaldehyde

Base (e.g., NaH) I

Solvent (e.g., DMF)

!

|_I

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2982749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(phenylsulfonyl)indole-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alfa-chemistry.com [alfa-chemistry.com]

2. 1-(Phenylsulfonyl)-3-indolecarboxaldehyde | C15H11NO3S | CID 363334 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. rsc.org [rsc.org]

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
1-(Phenylsulfonyl)indole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2982749#spectroscopic-data-for-1-phenylsulfonyl-
indole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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